molecular formula C7H6F3NOS B1349578 Benzenamine, 4-[(trifluoromethyl)sulfinyl]- CAS No. 708-67-8

Benzenamine, 4-[(trifluoromethyl)sulfinyl]-

Cat. No.: B1349578
CAS No.: 708-67-8
M. Wt: 209.19 g/mol
InChI Key: KVWKPVIFLYKWDP-UHFFFAOYSA-N
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Description

Benzenamine, 4-[(trifluoromethyl)sulfinyl]- is a chemical compound with the molecular formula C7H6F3NOS. It is known for its unique structural features, which include a trifluoromethyl group and a sulfinyl group attached to a benzenamine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-[(trifluoromethyl)sulfinyl]- typically involves the introduction of the trifluoromethyl and sulfinyl groups onto a benzenamine molecule. One common method includes the reaction of 4-nitrobenzenamine with trifluoromethyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-[(trifluoromethyl)sulfinyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenamine, 4-[(trifluoromethyl)sulfinyl]- has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of Benzenamine, 4-[(trifluoromethyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The sulfinyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(trifluoromethyl)-: Similar structure but lacks the sulfinyl group.

    Benzenamine, 4-(methylsulfinyl)-: Similar structure but lacks the trifluoromethyl group.

    Benzenamine, 4-(trifluoromethylsulfonyl)-: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

Benzenamine, 4-[(trifluoromethyl)sulfinyl]- is unique due to the presence of both trifluoromethyl and sulfinyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4-(trifluoromethylsulfinyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NOS/c8-7(9,10)13(12)6-3-1-5(11)2-4-6/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWKPVIFLYKWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368220
Record name Benzenamine, 4-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

708-67-8
Record name Benzenamine, 4-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-((trifluoromethyl)sulfinyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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